molecular formula C6H13B B1337311 1-Bromo-2,2-dimethylbutane CAS No. 62168-42-7

1-Bromo-2,2-dimethylbutane

Cat. No.: B1337311
CAS No.: 62168-42-7
M. Wt: 165.07 g/mol
InChI Key: YEAAJBCWOAEKNF-UHFFFAOYSA-N
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Description

1-Bromo-2,2-dimethylbutane is an organic compound with the molecular formula C6H13Br. It is a colorless liquid that belongs to the class of alkyl halides. This compound is characterized by the presence of a bromine atom attached to a butane chain that has two methyl groups at the second carbon position. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.

Preparation Methods

1-Bromo-2,2-dimethylbutane can be synthesized through several methods:

    Synthetic Routes: One common method involves the bromination of 2,2-dimethylbutane using bromine (Br2) in the presence of a radical initiator such as light or heat. This reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals that react with the 2,2-dimethylbutane.

    Industrial Production Methods: Industrially, this compound can be produced by the reaction of 2,2-dimethylbutane with hydrogen bromide (HBr) in the presence of a peroxide initiator. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

1-Bromo-2,2-dimethylbutane undergoes various types of chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2). For example, when reacted with a nucleophile such as sodium hydroxide (NaOH), it can form 2,2-dimethylbutanol.

    Elimination Reactions: It can undergo elimination reactions (E1 and E2) to form alkenes. For instance, when treated with a strong base like potassium tert-butoxide, it can form 2,2-dimethyl-1-butene.

    Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Scientific Research Applications

1-Bromo-2,2-dimethylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology and Medicine: While not directly used in biological systems, it serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-dimethylbutane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, it forms a double bond through the removal of a proton and a bromine atom. The molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

1-Bromo-2,2-dimethylbutane can be compared with other similar compounds such as:

    1-Bromo-2-methylpropane: This compound has a similar structure but with only one methyl group. It is less sterically hindered and more reactive in SN2 reactions.

    2-Bromo-2-methylbutane: This compound has the bromine atom on the second carbon, making it more prone to elimination reactions.

    1-Bromo-3,3-dimethylbutane: This compound has a different substitution pattern, affecting its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

1-bromo-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-4-6(2,3)5-7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAAJBCWOAEKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445984
Record name 1-bromo-2,2-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62168-42-7
Record name 1-bromo-2,2-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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